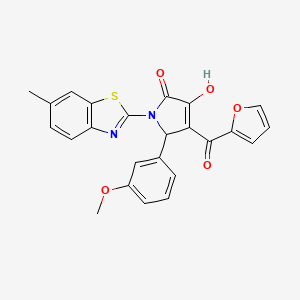
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound that features multiple functional groups, including a furan ring, a hydroxy group, a methoxyphenyl group, and a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The starting materials might include 2-furylcarbonyl chloride, 3-methoxyphenylboronic acid, and 6-methylbenzothiazole. The synthesis could involve steps such as:
Formation of the pyrrolin-2-one core: This might be achieved through a cyclization reaction.
Introduction of the furan ring: This could be done via a Friedel-Crafts acylation.
Attachment of the methoxyphenyl group: This might involve a Suzuki coupling reaction.
Incorporation of the benzothiazole moiety: This could be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include the use of Lewis acids (e.g., AlCl3) for electrophilic substitution or bases (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the benzothiazole moiety suggests it could have applications in medicinal chemistry, possibly as an inhibitor of certain enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: Similar structure but lacks the methoxy group.
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(benzothiazol-2-yl)-3-pyrrolin-2-one: Similar structure but lacks the methyl group on the benzothiazole ring.
Uniqueness
The uniqueness of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one lies in its combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of both the methoxy group and the methylbenzothiazole moiety might enhance its binding affinity to certain biological targets or improve its solubility in organic solvents.
属性
分子式 |
C24H18N2O5S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-8-9-16-18(11-13)32-24(25-16)26-20(14-5-3-6-15(12-14)30-2)19(22(28)23(26)29)21(27)17-7-4-10-31-17/h3-12,20,28H,1-2H3 |
InChI 键 |
BUDKYOPGRNCNPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143996.png)
![3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12144009.png)
![3,3'-(Benzene-1,4-diyldimethanediyl)bis[5-(phenylamino)-1,3-thiazolidine-2,4-dione]](/img/structure/B12144014.png)
![Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12144015.png)
![4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12144020.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide](/img/structure/B12144037.png)

![(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12144041.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide](/img/structure/B12144046.png)
![N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144047.png)

![4-ethyl-11,13-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12144063.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144073.png)
